2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane
Overview
Description
2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with an epoxidizing agent. One common method includes the use of m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-(Trifluoromethyl)benzyl alcohol.
Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane can be compared with other trifluoromethyl-substituted epoxides. Similar compounds include:
This compound: Known for its high reactivity and stability.
2-{[4-(Trifluoromethyl)phenyl]ethyl}oxirane: Slightly different in structure but exhibits similar chemical properties.
2-{[4-(Trifluoromethyl)phenyl]propyl}oxirane: Another variant with a longer alkyl chain, affecting its reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)5-9-6-14-9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWOVJJSRRUKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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